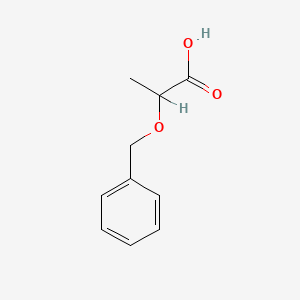

2-(Benzyloxy)propanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 58521. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-phenylmethoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-8(10(11)12)13-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWAVPOFYNPXXEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50996020 | |

| Record name | 2-(Benzyloxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50996020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6625-78-1, 7451-74-3 | |

| Record name | Propionic acid, 2-benzyloxy- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58521 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Benzyloxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50996020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(benzyloxy)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Navigating the Stereochemistry and Identity of 2-(Benzyloxy)propanoic Acid

An In-Depth Technical Guide to 2-(Benzyloxy)propanoic Acid for Advanced Research

This compound, also known as O-benzyl-lactic acid, is a carboxylic acid derivative of significant interest in organic synthesis, particularly as a chiral building block in the development of pharmaceuticals and agrochemicals. Its structure, featuring a benzyloxy group attached to the second carbon of a propanoic acid backbone, imparts unique chemical properties that are leveraged in complex molecular constructions.

A critical aspect for any researcher utilizing this compound is the understanding of its stereochemistry. The chiral center at the C2 position means the acid exists as two distinct enantiomers, (S) and (R), as well as a racemic mixture. Each form possesses a unique Chemical Abstracts Service (CAS) number, and their biological and chemical behaviors can differ significantly. It is therefore imperative to identify the specific stereoisomer required for a given application.

-

(S)-2-(Benzyloxy)propanoic acid: CAS Number 33106-32-0 [1]

-

(R)-(+)-2-(Benzyloxy)propanoic acid: CAS Number 100836-85-9

-

This compound (Racemic): CAS Number 6625-78-1 [2]

This guide will provide a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on the practical knowledge required by professionals in drug development and chemical research.

Physicochemical Properties: A Comparative Overview

The physical and chemical properties of this compound are fundamental to its handling, storage, and application in synthesis. The properties can vary slightly between the enantiomeric forms.

Table 1: Key Physicochemical Properties of this compound Enantiomers

| Property | (S)-2-(Benzyloxy)propanoic acid | (R)-(+)-2-(Benzyloxy)propanoic acid | General (Racemic) |

| CAS Number | 33106-32-0[1] | 100836-85-9 | 6625-78-1[2] |

| Molecular Formula | C₁₀H₁₂O₃[1] | C₁₀H₁₂O₃ | C₁₀H₁₂O₃[2] |

| Molecular Weight | 180.20 g/mol [1] | 180.20 g/mol | 180.20 g/mol [2] |

| Appearance | White to off-white crystalline solid | Solid | Solid |

| Melting Point | 108-112 °C | 52-55 °C | Not specified |

| Boiling Point | 328.16 °C at 760 mmHg | Not specified | Not specified |

| Purity | ≥95% | ≥97.0% (HPLC) | Not specified |

| Optical Activity | Not specified | [α]20/D +77±3°, c = 1% in methanol | Not applicable |

| Solubility | Moderately soluble in methanol and ethyl acetate | Not specified | Not specified |

| Storage | Store at 2-8 °C, protected from moisture and light | Not specified | Not specified |

The significant difference in melting points between the (S) and (R) enantiomers as reported by different suppliers highlights the importance of consulting the specific documentation for the material being used.

Synthesis Protocol: Preparation of (R)-2-(Benzyloxy)propanoic Acid

The synthesis of enantiomerically pure this compound is crucial for its application in stereospecific drug development. A common strategy involves the benzylation of a chiral lactic acid ester, followed by hydrolysis. This approach is advantageous due to the availability of both (R) and (S) forms of lactic acid derivatives at a low cost.

A patented method describes a synthesis pathway that avoids the formation of hazardous gases and is suitable for larger-scale production.[3] The process involves two main stages: the synthesis of the intermediate ester and its subsequent hydrolysis.

Experimental Workflow: Synthesis of (R)-2-(Benzyloxy)propanoic Acid

Caption: Workflow for the synthesis of (R)-2-(Benzyloxy)propanoic acid.

Detailed Step-by-Step Methodology

Part 1: Synthesis of (R)-2-(benzyloxy)methyl propionate (Intermediate)

-

Reactor Setup: In a suitable reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen), combine (R)-methyl lactate and a benzyl halide (e.g., benzyl bromide).

-

Base Addition: Slowly add sodium tert-amylate to the reaction system.[3]

-

Causality: Sodium tert-amylate acts as a strong, non-nucleophilic base to deprotonate the hydroxyl group of the lactate, facilitating the subsequent Williamson ether synthesis with the benzyl halide. This choice of base is noted for improving safety by avoiding the formation of flammable gases.[3]

-

-

Reaction Monitoring: Monitor the reaction progress by a suitable analytical method, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction and perform an appropriate work-up to isolate the crude (R)-2-(benzyloxy)methyl propionate. Purification can be achieved via distillation or column chromatography.

Part 2: Hydrolysis to (R)-2-(Benzyloxy)propanoic Acid

-

Saponification: Mix the synthesized intermediate ester with an aqueous alkaline solution, such as sodium hydroxide or potassium hydroxide.[3]

-

Reflux: Heat the mixture to reflux for 1-2 hours to ensure complete hydrolysis of the ester to the carboxylate salt.[3]

-

Acidification: After cooling the reaction mixture to room temperature, carefully acidify it with a suitable acid (e.g., HCl) to precipitate the final product, (R)-2-(Benzyloxy)propanoic acid.

-

Isolation and Purification: Isolate the solid product by filtration, wash with cold water to remove inorganic salts, and dry under a vacuum. The purity can be assessed by HPLC and melting point analysis.

Applications in Research and Drug Development

This compound and its derivatives are valuable intermediates in the pharmaceutical and materials science sectors. The presence of the carboxylic acid and the protected hydroxyl group allows for versatile chemical modifications.

Pharmaceutical Synthesis

-

Chiral Building Block: It serves as a key intermediate in the synthesis of more complex molecules where stereochemistry is vital for biological activity. This includes its use in preparing side chains for anti-cancer drugs like Docetaxel and Cabazitaxel.[4]

-

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): The propanoic acid moiety is a common feature in many NSAIDs. Derivatives of this compound are explored for creating new anti-inflammatory agents.[5]

-

GPR34 Antagonists: Recent research has identified derivatives of (S)-2-(Benzyloxy)propanoic acid as a new class of antagonists for the G protein-coupled receptor 34 (GPR34).[6][7] These compounds show potential in treating neuropathic pain by inhibiting specific signaling pathways.[6][7]

Caption: Logical pathway of GPR34 antagonism by a derivative.

Other Industrial and Research Applications

-

Agrochemicals: The compound functions as a building block for preparing fungicides through esterification reactions.

-

Materials Science: The propanoic acid framework is utilized in the formation of metal-organic frameworks (MOFs), which have applications in gas storage. It has also been explored in the creation of luminescent sensors through metal coordination chemistry.

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with several hazards.

-

GHS Hazard Statements: H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2]

-

Signal Word: Warning[2]

Recommended Personal Protective Equipment (PPE) and Precautions

-

Engineering Controls: Use only in a well-ventilated area or under a chemical fume hood.[8]

-

Personal Protective Equipment: Wear protective gloves, chemical-resistant clothing, and safety goggles or a face shield.[8] For operations that may generate dust, a NIOSH-approved respirator (such as an N95 dust mask) is recommended.

-

Handling: Avoid breathing dust, mist, or vapors. Wash skin thoroughly after handling. Take precautionary measures against static discharge.

-

Storage: Keep containers tightly sealed and store in a dry, cool, and well-ventilated place. The compound is sensitive to hydrolysis and should be protected from moisture.

Conclusion

This compound is a versatile and valuable chiral synthon for research and development professionals. A thorough understanding of its stereoisomers, each with a unique CAS number, is the first step toward its effective use. Its applications, particularly in the synthesis of stereospecific pharmaceuticals, underscore its importance in modern medicinal chemistry. By adhering to the outlined synthesis strategies and rigorous safety protocols, researchers can confidently and safely leverage the unique chemical properties of this compound to advance their scientific objectives.

References

- National Center for Biotechnology Information. PubChem Compound Summary for CID 245987, this compound. [Link]

- Google Patents. CN113233972A - Synthesis method of (R)

- PubChemLite. This compound (C10H12O3). [Link]

- Chemsrc. 3-(Benzyloxy)propanoic acid | CAS#:27912-85-2. [Link]

- National Center for Biotechnology Information. Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. [Link]

- Google Patents. WO2012117417A1 - Process for preparing (2r, 3s) 2-benzyloxy-3-tert-butoxy carbonyl amino-3-phenyl propionic acid.

- ResearchGate. Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. [Link]

- Technology Networks. Structure-Based Design, Synthesis, Molecular Docking, and Biological Activities of 2-(3-benzoylphenyl)

Sources

- 1. (S)-2-(Benzyloxy)propanoic acid | 33106-32-0 [chemicalbook.com]

- 2. This compound | C10H12O3 | CID 245987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN113233972A - Synthesis method of (R) -2-benzyloxy propionic acid and intermediate thereof - Google Patents [patents.google.com]

- 4. WO2012117417A1 - Process for preparing (2r, 3s) 2-benzyloxy-3-tert-butoxy carbonyl amino-3-phenyl propionic acid - Google Patents [patents.google.com]

- 5. Structure-Based Design, Synthesis, Molecular Docking, and Biological Activities of 2-(3-benzoylphenyl) Propanoic Acid Derivatives as Dual Mechanism Drugs | Technology Networks [technologynetworks.com]

- 6. Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 3-(Benzyloxy)propanoic acid | CAS#:27912-85-2 | Chemsrc [chemsrc.com]

A Comprehensive Technical Guide to the Synthesis of (S)-2-(Benzyloxy)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-(Benzyloxy)propanoic acid is a valuable chiral building block in organic synthesis, prized for its role as a precursor in the creation of complex molecules with specific stereochemistry. Its structure, featuring a carboxylic acid, a protected hydroxyl group, and a defined stereocenter, makes it a versatile intermediate in the development of pharmaceuticals and advanced materials. For instance, it serves as a key component in the synthesis of functionalized polylactide copolymers for applications in tissue engineering and drug delivery. This guide provides an in-depth exploration of the primary and alternative synthetic routes to this important compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices to ensure scientific integrity and reproducibility.

Primary Synthetic Strategy: Chiral Pool Synthesis from (S)-Lactic Acid Ester

The most direct and widely employed strategy for the synthesis of (S)-2-(Benzyloxy)propanoic acid leverages the "chiral pool" approach. This methodology utilizes a readily available, inexpensive, and enantiomerically pure starting material, in this case, an ester of (S)-lactic acid, to transfer the inherent chirality to the final product. This strategy is efficient and obviates the need for challenging chiral separations or asymmetric induction steps. The synthesis is a two-step process: a Williamson ether synthesis to introduce the benzyl protecting group, followed by the hydrolysis of the ester to yield the final carboxylic acid.

Step 1: Benzylation of Ethyl (S)-Lactate via Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. It proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism. In this step, the hydroxyl group of ethyl (S)-lactate is deprotonated by a strong, non-nucleophilic base to form an alkoxide. This potent nucleophile then attacks the electrophilic carbon of a benzyl halide, displacing the halide and forming the ether linkage.

Mechanism and Stereochemistry:

The key to maintaining the stereochemical integrity of the chiral center lies in the nature of the S(_N)2 reaction. The reaction occurs at the hydroxyl group of ethyl (S)-lactate and does not involve the chiral center at C2. The nucleophilic attack happens on the benzyl halide, which is an achiral reagent. Therefore, the configuration of the stereocenter in the starting material is preserved in the product, ethyl (S)-2-(benzyloxy)propionate.

Causality Behind Experimental Choices:

-

Base Selection: Sodium hydride (NaH) is the base of choice for this transformation. As a strong, non-nucleophilic base, it efficiently and irreversibly deprotonates the alcohol. The byproduct of this reaction is hydrogen gas, which simply bubbles out of the reaction mixture and does not interfere with the subsequent S(_N)2 reaction. This is preferable to using bases like sodium hydroxide, which would introduce water and could lead to competing hydrolysis of the ester.

-

Solvent Selection: Anhydrous polar aprotic solvents such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are ideal for Williamson ether synthesis. These solvents effectively solvate the sodium cation of the alkoxide, leaving the oxygen anion more exposed and nucleophilic. They do not possess acidic protons that would quench the alkoxide.

-

Electrophile: Benzyl bromide is a highly effective electrophile for this reaction. The bromine atom is a good leaving group, and the benzylic carbon is readily attacked by nucleophiles due to the stabilizing effect of the adjacent phenyl ring on the transition state.

Experimental Protocol: Synthesis of Ethyl (S)-2-(benzyloxy)propionate

An In-depth Technical Guide to (R)-2-(Benzyloxy)propanoic Acid: Synthesis, Properties, and Applications in Drug Development

Abstract

(R)-2-(Benzyloxy)propanoic acid, a valuable chiral building block, holds a significant position in the landscape of modern organic synthesis and pharmaceutical development. Its unique structural features, comprising a carboxylic acid, a chiral center, and a benzyl ether protecting group, render it a versatile precursor for the asymmetric synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of (R)-2-(Benzyloxy)propanoic acid, with a particular focus on its role in the development of novel therapeutics. Detailed experimental protocols for its synthesis, in-depth mechanistic discussions, and a comparative analysis of synthetic routes are presented to equip researchers, scientists, and drug development professionals with the critical knowledge required for its effective utilization.

Introduction: The Significance of a Chiral Synthon

In the pursuit of stereochemically pure pharmaceuticals, the availability of enantiopure starting materials is paramount. (R)-2-(Benzyloxy)propanoic acid, also known as O-Benzyl-D-lactic acid, has emerged as a crucial chiral synthon, enabling the precise introduction of a stereocenter in the synthesis of complex target molecules.[1] The benzyl ether serves as a robust protecting group for the hydroxyl function of lactic acid, which can be readily removed under various conditions, while the carboxylic acid moiety provides a handle for a wide array of chemical transformations. This guide will delve into the essential aspects of this compound, providing both foundational knowledge and practical insights for its application in a research and development setting.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of (R)-2-(Benzyloxy)propanoic acid is fundamental for its handling, characterization, and application in synthesis.

Physical Properties

The key physical properties of (R)-2-(Benzyloxy)propanoic acid are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 100836-85-9 | [2] |

| Molecular Formula | C₁₀H₁₂O₃ | [2] |

| Molecular Weight | 180.20 g/mol | [2] |

| Appearance | Off-white to yellow solid | [2] |

| Melting Point | 52-55 °C | |

| Optical Activity | [α]²⁰/D +77±3°, c = 1% in methanol | |

| Solubility | Insoluble in water | [2] |

| pKa | 3.57 ± 0.10 (Predicted) | [2] |

Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation and purity assessment of (R)-2-(Benzyloxy)propanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 11.67 (s, 1H, -COOH), 7.26-7.36 (m, 5H, Ar-H), 4.45 (d, J=12.0 Hz, 1H, -OCH₂Ph), 4.72 (d, J=12.0 Hz, 1H, -OCH₂Ph), 4.15 (q, J=6.8 Hz, 1H, -CH(CH₃)-), 1.45 (d, J=6.8 Hz, 3H, -CH(CH₃)-).[3]

-

¹³C NMR (100 MHz, CDCl₃) δ (ppm): 172.6, 133.9, 130.3, 129.4, 128.5, 72.0, 70.0, 18.5.[3]

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1710 cm⁻¹), the C-O stretch of the ether (~1100 cm⁻¹), and aromatic C-H stretches.

Synthesis of (R)-2-(Benzyloxy)propanoic Acid: A Comparative Analysis of Methodologies

Several synthetic routes to (R)-2-(Benzyloxy)propanoic acid have been developed, each with its own set of advantages and disadvantages. The choice of method often depends on factors such as scale, available starting materials, and desired purity.

Method 1: Williamson Ether Synthesis from (R)-Methyl Lactate

This is a widely employed and efficient method for the synthesis of (R)-2-(Benzyloxy)propanoic acid. The reaction proceeds in two steps: O-benzylation of (R)-methyl lactate followed by hydrolysis of the resulting ester.[3]

Reaction Scheme:

Caption: Williamson ether synthesis route to (R)-2-(Benzyloxy)propanoic acid.

Mechanistic Insights:

The O-benzylation step is a classic Williamson ether synthesis, which proceeds via an Sₙ2 mechanism.[4] The base, such as sodium tert-amylate, deprotonates the hydroxyl group of (R)-methyl lactate to form a nucleophilic alkoxide. This alkoxide then attacks the electrophilic benzylic carbon of the benzyl halide, displacing the halide and forming the benzyl ether linkage. The subsequent hydrolysis of the methyl ester is a standard saponification reaction.

Experimental Protocol:

Step 1: Synthesis of Methyl (R)-2-(benzyloxy)propanoate

-

To a solution of (R)-methyl lactate (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF), add sodium tert-amylate (1.1 eq) portion-wise at 0 °C under an inert atmosphere.[3]

-

Stir the resulting suspension at 0 °C for 30 minutes.

-

Slowly add benzyl bromide (1.1 eq) to the reaction mixture, maintaining the temperature below 5 °C.[3]

-

Allow the reaction to warm to room temperature and stir for 20 hours.[3]

-

Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl (R)-2-(benzyloxy)propanoate.

Step 2: Synthesis of (R)-2-(Benzyloxy)propanoic Acid

-

Dissolve the crude methyl (R)-2-(benzyloxy)propanoate in a mixture of methanol and water.

-

Add sodium hydroxide (2.0 eq) and reflux the mixture for 1 hour.[3]

-

After cooling to room temperature, remove the methanol under reduced pressure.

-

Acidify the aqueous residue to pH 1-2 with hydrochloric acid.[3]

-

Extract the product with dichloromethane.[3]

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield (R)-2-(Benzyloxy)propanoic acid.

Advantages of this Method:

-

High yields (typically >85%).[3]

-

Readily available and relatively inexpensive starting materials.

-

The use of sodium tert-amylate avoids the formation of flammable hydrogen gas, which can be a concern with other bases like sodium hydride, making it safer for larger-scale production.[3]

Method 2: Fischer Esterification and Subsequent Benzylation

An alternative approach involves the direct esterification of (R)-lactic acid with benzyl alcohol, followed by hydrolysis.

Reaction Scheme:

Caption: Fischer esterification route to (R)-2-(Benzyloxy)propanoic acid.

Mechanistic Insights:

Fischer esterification is an acid-catalyzed equilibrium reaction.[5] The acid protonates the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack by the alcohol. The reaction is typically driven to completion by removing the water formed as a byproduct, often through azeotropic distillation. The subsequent benzylation and hydrolysis steps are analogous to those in Method 1.

Experimental Protocol:

-

A mixture of (R)-lactic acid (1.0 eq), benzyl alcohol (as both reactant and solvent), and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) is heated to reflux.[6] Water is removed as it is formed using a Dean-Stark apparatus.

-

After the reaction is complete, the excess benzyl alcohol is removed under reduced pressure. The crude benzyl (R)-2-hydroxypropanoate is then subjected to O-benzylation as described in Method 1.

-

Finally, the resulting benzyl (R)-2-(benzyloxy)propanoate is hydrolyzed using a base, followed by an acidic workup to afford the final product.

Considerations for this Method:

-

The Fischer esterification is a reversible reaction, and achieving high conversion can be challenging.[5]

-

The high temperatures required for azeotropic water removal can potentially lead to racemization of the chiral center.

-

This method involves more steps compared to the direct benzylation of methyl lactate.

Applications in Drug Discovery and Development

The primary utility of (R)-2-(Benzyloxy)propanoic acid lies in its role as a chiral precursor for the synthesis of biologically active molecules. Its stereocenter is often incorporated into the backbone of drug candidates to ensure specific interactions with biological targets.

While direct examples of marketed drugs explicitly using (R)-2-(Benzyloxy)propanoic acid as a starting material can be proprietary, the structural motif is found in various developmental compounds. For instance, derivatives of 2-propanoic acid are being investigated as dual-mechanism drugs, targeting multiple pathways in diseases like cancer.[7] Furthermore, chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives, which can be conceptually derived from precursors like (R)-2-(Benzyloxy)propanoic acid, have shown promising antimicrobial activity.[8] The para-benzyloxy substituted compound, in particular, displayed excellent activity against both Gram-negative and Gram-positive bacteria.[8]

The synthesis of these complex molecules often involves coupling the carboxylic acid of (R)-2-(Benzyloxy)propanoic acid with other fragments, followed by deprotection of the benzyl ether at a later stage to reveal a free hydroxyl group, which may be crucial for biological activity or further functionalization.

Analytical Methods for Quality Control

Ensuring the chemical and stereochemical purity of (R)-2-(Benzyloxy)propanoic acid is critical for its use in pharmaceutical synthesis.

Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the chemical purity of (R)-2-(Benzyloxy)propanoic acid. A typical method would involve a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of acid, such as trifluoroacetic acid, to ensure the carboxylic acid is protonated). Detection is typically performed using a UV detector.

Chiral Purity Analysis

The enantiomeric excess (e.e.) of (R)-2-(Benzyloxy)propanoic acid is determined using chiral HPLC. This technique employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Illustrative Chiral HPLC Method:

-

Column: A column with a chiral selector such as a glycopeptide (e.g., teicoplanin-based) or a polysaccharide-based CSP is often effective for separating chiral acids.[9][10]

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol) with a small amount of an acidic additive (e.g., trifluoroacetic acid) is commonly used.[10]

-

Detection: UV detection is typically employed.

The retention times of the (R)- and (S)-enantiomers will differ, allowing for the quantification of each and the calculation of the enantiomeric excess. It is crucial to validate the chiral HPLC method to ensure accuracy and precision.[9]

Safety and Handling

(R)-2-(Benzyloxy)propanoic acid is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is also a potential skin sensitizer.

Recommended Handling Precautions:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

-

Avoid breathing dust or vapors.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[2]

Conclusion

(R)-2-(Benzyloxy)propanoic acid is a cornerstone chiral building block in modern organic synthesis, offering a reliable and versatile route to enantiomerically pure compounds. Its synthesis via the Williamson etherification of (R)-methyl lactate provides a robust and scalable method for its production. The applications of this synthon in the development of novel pharmaceuticals underscore its importance in the field of medicinal chemistry. A thorough understanding of its properties, synthesis, and analytical characterization, as detailed in this guide, is essential for its effective and safe utilization in the laboratory and beyond.

References

- Williamson Ether Synthesis

- Fischer–Speier esterific

- Google Patents. (n.d.). CN113233972A - Synthesis method of (R) -2-benzyloxy propionic acid and intermediate thereof.

- Royal Society of Chemistry. (n.d.). Supplementary Information.

- Ahmed, M. A., Azam, F., Rghigh, A. M., Gbaj, A., & Zetrini, A. E. (2012). Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs. Journal of Pharmacy & Bioallied Sciences, 4(1), 43–50. [Link]

- Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.

- PTC Organics. (n.d.). Industrial Phase-Transfer Catalysis.

- Google Patents. (n.d.). A kind of method of synthesizing benzyl ester by phase transfer catalysis.

- He, J., Cheung, A. P., Struble, E., Wang, E., & Liu, P. (2000). Enantiomeric separation of an aryloxyphenoxypropanoic acid by CE and LC. Journal of Pharmaceutical and Biomedical Analysis, 22(3), 583–595. [Link]

- OperaChem. (2024). Fischer Esterification-Typical Procedures.

- Zhang, W., Liu, W., Jiang, X., Jiang, F., Zhuang, H., & Fu, L. (2011). Design, synthesis and antimicrobial activity of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives. European Journal of Medicinal Chemistry, 46(9), 3639–3650. [Link]

- University of Missouri–St. Louis. (n.d.). Experiment 06 Williamson Ether Synthesis.

- Universidad de Costa Rica. (n.d.). Kinetics of the fischer esterification of PaLM fatty acids with isoProPanoL and butyL-ceLLosoLVe.

- PTC Organics. (n.d.). PTC O-Alkylation With a Secondary Benzyl Bromide.

- YouTube. (2020). Fischer Esterification.

- University of Windsor. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.

- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.

- Wikipedia. (n.d.). Williamson ether synthesis.

- MDPI. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances.

- J&K Scientific LLC. (n.d.). Williamson Ether Synthesis.

- Wikipedia. (n.d.). Fischer–Speier esterification.

- Chem-Station. (2014). Williamson Ether Synthesis.

- MDPI. (2022). Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Radical Type Cross-Coupling to Olefins.

- Phenomenex. (n.d.). Chiral HPLC Separations.

- MIT OpenCourseWare. (n.d.). 5.310 (F19) Fischer Esterification Lab Manual.

- Scribd. (n.d.). Williamson Synthesis Lab Report.

- Chegg. (2017). Question: In a simple flow chart format, write the procedure / purification processes for the Fischer esterification reaction.

- Wiley Online Library. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid.

- ResearchGate. (n.d.). Design of 2-(3-benzoylphenyl)propanoic acid derivatives as dual....

- PubMed. (1987). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid.

Sources

- 1. francis-press.com [francis-press.com]

- 2. tandfonline.com [tandfonline.com]

- 3. rsc.org [rsc.org]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. community.wvu.edu [community.wvu.edu]

- 8. Design, synthesis and antimicrobial activity of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enantiomeric separation of an aryloxyphenoxypropanoic acid by CE and LC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

2-(Benzyloxy)propanoic acid IUPAC name

An In-depth Technical Guide to 2-(Benzyloxy)propanoic Acid

Abstract: This technical guide provides a comprehensive overview of this compound, a pivotal chiral building block in modern organic synthesis and pharmaceutical development. We delve into its fundamental chemical properties, established synthesis protocols with mechanistic rationales, and significant applications, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the handling, synthesis, and strategic utilization of this versatile molecule.

This compound is a carboxylic acid derivative featuring a benzyloxy group attached to the alpha-carbon of a propanoic acid backbone. The presence of a chiral center at the C2 position means the compound exists as two enantiomers, (R)- and (S)-2-(benzyloxy)propanoic acid, which are often utilized individually in stereospecific synthesis. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(phenylmethoxy)propanoic acid [1].

Key Identifiers:

-

Synonyms: O-Benzyl-lactic acid, 2-Benzyloxypropionic acid

-

Molecular Formula: C₁₀H₁₂O₃[1]

-

CAS Number: 6625-78-1 (for the racemic mixture)[1]

Physicochemical Properties and Characterization

The physical and chemical properties of this compound are critical for its application in synthesis, dictating solvent choice, reaction conditions, and purification strategies. The properties can vary slightly between the racemic mixture and the pure enantiomers.

| Property | Value | Source |

| Molecular Weight | 180.20 g/mol | [1] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 52-55 °C (for (R)-enantiomer) | |

| Solubility | Moderately soluble in methanol and ethyl acetate | |

| Optical Activity ([α]20/D) | +77±3°, c = 1% in methanol (for (R)-enantiomer) |

Characterization is typically achieved using standard analytical techniques. ¹H NMR spectroscopy will show characteristic peaks for the aromatic protons of the benzyl group, the methine proton at the chiral center, the methyl protons, and the acidic proton of the carboxylic acid. ¹³C NMR and mass spectrometry are used to confirm the carbon skeleton and molecular weight, respectively.

Synthesis Protocol and Mechanistic Rationale

The synthesis of enantiomerically pure this compound is crucial for its use in pharmaceutical applications. A common and efficient method involves the benzylation of a chiral lactate ester, followed by hydrolysis. This process is a variation of the Williamson ether synthesis.

Experimental Protocol: Synthesis of (R)-2-(Benzyloxy)propanoic acid

This protocol is adapted from established synthesis methodologies, such as those outlined in patent literature, which aim for high yield and safety for large-scale production[2].

Step 1: Benzylation of (R)-Methyl Lactate

-

To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add a suitable aprotic solvent such as tetrahydrofuran (THF).

-

Add (R)-methyl lactate to the solvent.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add a strong, non-nucleophilic base, such as sodium tert-amylate[2]. The use of a bulky base like sodium tert-amylate is a key experimental choice; it efficiently deprotonates the hydroxyl group of the lactate without promoting side reactions like elimination or transesterification.

-

After stirring for 15-30 minutes, slowly add benzyl bromide or benzyl chloride. The reaction proceeds via an Sₙ2 mechanism, where the newly formed alkoxide attacks the benzylic carbon, displacing the halide.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring for completion by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (R)-methyl 2-(benzyloxy)propanoate.

Step 2: Hydrolysis to (R)-2-(Benzyloxy)propanoic acid

-

Dissolve the crude intermediate from Step 1 in a mixture of an alcohol (e.g., methanol) and water.

-

Add an excess of a base, such as sodium hydroxide or lithium hydroxide, to facilitate saponification (hydrolysis) of the ester.

-

Heat the mixture to reflux for 1-2 hours until the reaction is complete (monitored by TLC)[2].

-

Cool the reaction mixture and remove the organic solvent under reduced pressure.

-

Acidify the remaining aqueous solution with a strong acid (e.g., 1M HCl) to a pH of ~2. This protonates the carboxylate salt, causing the final product to precipitate.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry to yield (R)-2-(benzyloxy)propanoic acid.

Synthesis Workflow Diagram

Caption: Synthesis pathway for (R)-2-(benzyloxy)propanoic acid.

Applications in Drug Development and Medicinal Chemistry

This compound is a valuable chiral intermediate in the pharmaceutical industry. Its utility stems from its bifunctional nature—a carboxylic acid for amide or ester coupling and a protected hydroxyl group.

-

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): It serves as a key building block for certain propanoic acid-derived NSAIDs. The core structure is a common pharmacophore for cyclooxygenase (COX) enzyme inhibition.

-

Chiral Synthons: The enantiomerically pure forms are used to introduce stereochemistry into complex target molecules, which is critical as the biological activity of enantiomers can differ significantly.

-

Bioavailability Enhancement: The benzyloxy group can improve the lipophilicity of a drug candidate, potentially enhancing its solubility in biological membranes and improving bioavailability.

-

Advanced Intermediates: Derivatives of this compound have been investigated in novel therapeutic areas. For instance, specific derivatives have been identified as GPR34 antagonists, a receptor implicated in pain pathways[3]. Other complex derivatives have been synthesized and tested for antiproliferative activity against various cancer cell lines[4].

The benzyl group often serves as a protecting group for the hydroxyl function, which can be readily removed by catalytic hydrogenation in later synthetic steps to reveal the free hydroxyl group for further functionalization. This strategic use makes it a highly versatile tool in multi-step synthesis.

Safety, Handling, and Storage

As a laboratory chemical, proper handling of this compound is essential to ensure personnel safety. The compound is classified under the Globally Harmonized System (GHS) with specific hazard warnings.

| Hazard Class | GHS Code | Description |

| Skin Corrosion/Irritation | H315 | Causes skin irritation[1] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[1] |

| Skin Sensitization | H317 | May cause an allergic skin reaction[1] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[1] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood[5].

-

Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat[5]. For handling bulk powder, an N95-type dust mask is recommended.

-

Hygiene: Wash hands thoroughly after handling. Avoid breathing dust or vapors[5].

Storage Recommendations

-

Conditions: Store in a tightly sealed container in a cool, dry place, protected from moisture and light.

-

Incompatibilities: Keep away from strong oxidizing agents and strong bases.

Conclusion

This compound, with its IUPAC name 2-(phenylmethoxy)propanoic acid, is more than a simple chemical reagent; it is a strategic asset in the design and synthesis of complex, stereospecific molecules. Its well-defined physicochemical properties, coupled with robust and scalable synthesis routes, solidify its importance for researchers in medicinal chemistry and process development. Understanding the mechanistic details of its synthesis and its safety profile enables scientists to leverage this versatile building block to its full potential in the pursuit of novel therapeutics.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 245987, this compound.

- Google Patents (2021). CN113233972A - Synthesis method of (R)-2-benzyloxy propionic acid and intermediate thereof.

- BuyersGuideChem (n.d.). 2-(((Benzyloxy)carbonyl)amino)-2-methylpropanoic acid.

- Chemsrc (n.d.). 3-(Benzyloxy)propanoic acid.

- ResearchGate (n.d.). Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15608813, 3-(Benzyloxy)propanoic acid.

- AA Blocks (2025). Safety Data Sheet.

- Google Patents (2011). CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.

- MDPI (2023). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study.

Sources

- 1. This compound | C10H12O3 | CID 245987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN113233972A - Synthesis method of (R) -2-benzyloxy propionic acid and intermediate thereof - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study [mdpi.com]

- 5. aksci.com [aksci.com]

An In-Depth Technical Guide to 2-(Benzyloxy)propanoic Acid: Synthesis, Chiral Resolution, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2-(benzyloxy)propanoic acid, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical properties, detailed synthesis protocols, methods for chiral resolution, and its applications as a key intermediate in the creation of novel therapeutics. This document is structured to provide not only procedural steps but also the underlying scientific principles and practical insights to ensure successful implementation in a laboratory setting.

Introduction to this compound

This compound is a carboxylic acid derivative of lactic acid where the hydroxyl group is protected by a benzyl group. This structural feature imparts desirable properties, such as increased lipophilicity and the ability to engage in specific binding interactions, making it a valuable synthon in medicinal chemistry. Its chirality at the C2 position is of particular importance, as the biological activity of its downstream products is often stereospecific.

The Simplified Molecular-Input Line-Entry System (SMILES) strings for this compound are as follows:

-

Racemic: CC(C(=O)O)OCC1=CC=CC=C1[1]

-

(R)-enantiomer: CC(O)=O

-

(S)-enantiomer: C(C1=CC=CC=C1)OO)C

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₂O₃ | [1] |

| Molecular Weight | 180.20 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 52-55 °C (for the (R)-enantiomer) | [1] |

| Boiling Point | 125-128 °C at 0.5 Torr |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis, which proceeds via an S(_N)2 mechanism.[2] This involves the reaction of a lactate ester with a benzyl halide in the presence of a base, followed by hydrolysis of the resulting ester.

The Williamson Ether Synthesis: A Mechanistic Overview

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[2] The reaction involves the deprotonation of an alcohol to form a more nucleophilic alkoxide, which then attacks an electrophilic alkyl halide in a bimolecular nucleophilic substitution (S(_N)2) reaction.[2] For the synthesis of this compound, the alcohol is typically an ester of lactic acid, such as ethyl lactate. The use of a primary halide, like benzyl bromide, is ideal as it minimizes the competing E2 elimination reaction.[2]

Sources

A Comprehensive Technical Guide to 2-(Benzyloxy)propanoic Acid: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary: 2-(Benzyloxy)propanoic acid is a chiral carboxylic acid that serves as a versatile intermediate and building block in various scientific fields. With a molecular weight of 180.20 g/mol , its structure incorporates a benzyl protecting group, which imparts unique solubility and reactivity characteristics.[1] This guide provides an in-depth exploration of its physicochemical properties, stereochemistry, synthesis, and purification. It further delves into its critical applications, particularly as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs) and as a scaffold in the development of novel therapeutics, such as GPR34 antagonists.[2] This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this valuable chemical entity.

Physicochemical Properties and Molecular Characteristics

A thorough understanding of a compound's fundamental properties is paramount for its effective application in research and development. This section details the molecular identity, stereochemical nature, and physical properties of this compound.

Molecular Identity

The core molecular structure consists of a propanoic acid backbone with a benzyloxy group attached to the alpha-carbon.

-

Molecular Formula: C₁₀H₁₂O₃[1]

-

IUPAC Name: 2-(Phenylmethoxy)propanoic acid[1]

-

Common Synonyms: O-Benzyl-lactic acid

The Critical Role of Stereochemistry

The alpha-carbon of this compound is a stereocenter, meaning the compound exists as two non-superimposable mirror images, or enantiomers: (S)-2-(Benzyloxy)propanoic acid and (R)-2-(Benzyloxy)propanoic acid. This chirality is of immense importance in drug development, as different enantiomers of a drug often exhibit vastly different pharmacological and toxicological profiles. The specific stereoisomer used is critical for achieving the desired biological activity and receptor fit.

Physical and Chemical Properties

The compound is typically a white to off-white crystalline solid. Its properties can vary slightly depending on the specific enantiomer.

| Property | (S)-Enantiomer | (R)-Enantiomer | General/Racemic | Reference(s) |

| CAS Number | 33106-32-0 | 100836-85-9 | 6625-78-1 | [4] |

| Melting Point | 108-112 °C | 52-55 °C | 41-42.5 °C | [4] |

| Boiling Point | Not specified | Not specified | 125-128 °C @ 0.5 Torr | [4] |

| Solubility | Moderately soluble in methanol and ethyl acetate. | Not specified | Not specified | |

| Optical Activity | Not specified | [α]20/D +77±3°, c = 1% in methanol | Not applicable |

The benzyloxy group enhances solubility in organic solvents compared to its parent compound, lactic acid, and also serves as a robust protecting group for the hydroxyl function, preventing its participation in undesired side reactions during multi-step syntheses.

Synthesis, Purification, and Analytical Validation

The synthesis of enantiomerically pure this compound is crucial for its application in pharmaceuticals. A common and effective strategy is the Williamson ether synthesis, where an alcohol (or its conjugate base) reacts with an organohalide.

Core Synthetic Strategy: Williamson Ether Synthesis

The synthesis involves the O-benzylation of a chiral lactic acid ester, followed by hydrolysis of the ester to yield the final carboxylic acid. The choice of a strong, non-nucleophilic base is critical to deprotonate the hydroxyl group of the lactate ester without promoting side reactions like elimination or ester hydrolysis. Sodium tert-amylate is an effective choice for this transformation.[5]

Detailed Protocol: Synthesis of (R)-2-(Benzyloxy)propanoic Acid

This protocol is adapted from established patent literature for the synthesis of the (R)-enantiomer.[5]

Materials:

-

(R)-methyl lactate

-

Sodium tert-amylate

-

Benzyl halide (e.g., benzyl bromide)

-

Anhydrous solvent (e.g., Tetrahydrofuran, THF)

-

Aqueous solution of a strong base (e.g., NaOH or KOH) for hydrolysis

-

Hydrochloric acid (for acidification)

-

Organic solvent for extraction (e.g., Ethyl acetate)

Procedure:

-

Alkoxide Formation: Dissolve (R)-methyl lactate in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere (e.g., Nitrogen or Argon). Cool the solution to below 5 °C in an ice bath.

-

Slowly add a solution of sodium tert-amylate in the same solvent to the reaction mixture. The causality here is critical: adding the base slowly at a low temperature prevents exothermic reactions and minimizes side products. The base deprotonates the hydroxyl group of the lactate to form the more nucleophilic alkoxide.

-

Benzylation: While maintaining the temperature below 5 °C, add benzyl bromide dropwise to the mixture. Allow the reaction to stir at this temperature for 1-2 hours, then warm to room temperature and stir for an additional 12-16 hours. The alkoxide displaces the bromide ion in an SN2 reaction to form the benzyl ether.

-

Work-up (Intermediate): Quench the reaction by adding water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate, (R)-2-(benzyloxy)methyl propionate.

-

Hydrolysis: Dissolve the crude intermediate in a mixture of methanol and an aqueous solution of sodium hydroxide. Heat the mixture to reflux for 1-2 hours.[5] This step saponifies the methyl ester to the sodium carboxylate.

-

Acidification and Isolation: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexanes to remove any unreacted benzyl bromide. Cool the aqueous layer in an ice bath and acidify with concentrated HCl until the pH is ~2.

-

The product, (R)-2-(Benzyloxy)propanoic acid, will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Purification and Characterization Workflow

A self-validating protocol requires rigorous purification and characterization to confirm the identity and purity of the final compound.

Caption: Workflow from synthesis to validated pure product.

Analytical Validation

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential to determine the enantiomeric excess (ee%) of the product, ensuring the stereochemical integrity was maintained. Achiral HPLC is used to assess the overall chemical purity, which should typically be ≥97%.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Key signals include the aromatic protons of the benzyl group, the benzylic CH₂ protons, the methine proton at the alpha-carbon, and the methyl group protons.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound (180.20 g/mol ).[1]

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable building block in several areas, most notably in pharmaceuticals.

Chiral Building Block for NSAID Synthesis

Many potent non-steroidal anti-inflammatory drugs, such as ibuprofen and ketoprofen, are derivatives of propanoic acid.[6] The synthesis of these drugs often requires chiral propanoic acid precursors to produce single-enantiomer final products, which can offer improved efficacy and a better safety profile. This compound serves as an ideal chiral synthon for introducing the necessary stereocenter.

Case Study: A Derivative as a GPR34 Antagonist

Recent research has identified a derivative, (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid, as a novel antagonist for the G-protein coupled receptor 34 (GPR34).[2] GPR34 activation is linked to pain-related gene transcription through the activation of the ERK signaling pathway.[2] An antagonist can block this signaling cascade, presenting a potential therapeutic strategy for pain management.

The mechanism involves the binding of the natural ligand (lysophosphatidylserine, LysoPS) to GPR34, which triggers a G-protein-mediated cascade leading to the phosphorylation (activation) of ERK1/2. The antagonist derivative of this compound competitively binds to GPR34, preventing LysoPS from binding and thereby inhibiting the downstream phosphorylation of ERK1/2.[2]

Sources

- 1. This compound | C10H12O3 | CID 245987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. (S)-2-(Benzyloxy)propanoic acid | 33106-32-0 [chemicalbook.com]

- 4. This compound CAS#: 6625-78-1 [m.chemicalbook.com]

- 5. CN113233972A - Synthesis method of (R) -2-benzyloxy propionic acid and intermediate thereof - Google Patents [patents.google.com]

- 6. In Silico Evaluation of Ibuprofen and Two Benzoylpropionic Acid Derivatives with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2-(Benzyloxy)propanoic Acid: Synthesis, Characterization, and Applications

Abstract

2-(Benzyloxy)propanoic acid, a chiral carboxylic acid, serves as a pivotal intermediate and building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its structure, featuring a benzyloxy ether protecting group on the α-carbon of propanoic acid, provides a unique combination of steric influence, chemical stability, and versatile reactivity. This technical guide offers an in-depth exploration of this compound, covering its fundamental properties, a detailed and rationalized synthesis protocol via Williamson ether synthesis, comprehensive methods for structural and purity analysis, and its applications as a chiral synthon. This document is intended for researchers, chemists, and drug development professionals seeking a practical, field-proven understanding of this valuable compound.

Core Chemical and Physical Properties

A thorough understanding of a compound's physical and safety properties is the foundation of its effective and safe utilization in a laboratory setting. This compound is typically a white to off-white crystalline solid at room temperature. The properties of both its common enantiomeric forms, (S) and (R), are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₃ | [1] |

| Molecular Weight | 180.20 g/mol | [1] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | (S)-enantiomer: 108-112 °C; (R)-enantiomer: 52-55 °C | |

| Boiling Point | ~328 °C at 760 mmHg (Predicted) | |

| Solubility | Moderately soluble in methanol, ethyl acetate | |

| IUPAC Name | 2-(phenylmethoxy)propanoic acid | [1] |

| CAS Number | Racemic: 6625-78-1; (S)-enantiomer: 33106-32-0 | [1][2] |

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards that necessitate careful handling.[1]

-

Hazard Statements:

-

Precautionary Measures:

-

Standard laboratory personal protective equipment (PPE), including a lab coat, nitrile gloves, and safety goggles, is mandatory.[3][4]

-

All handling of the solid or its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[5]

-

Avoid contact with strong oxidizing agents.[5] Store in a cool, dry, well-ventilated area in a tightly sealed container.

-

Synthesis and Purification: A Mechanistic Approach

The most reliable and common method for synthesizing this compound is a two-step process beginning with a chiral lactate ester (e.g., ethyl (S)-lactate), involving a Williamson ether synthesis followed by saponification.[6][7] This pathway is favored for its high yields and preservation of stereochemical integrity.

Causality in Experimental Design

The choice of reagents and conditions is critical for maximizing yield and purity.

-

Step 1: Williamson Ether Synthesis. This reaction proceeds via an Sₙ2 mechanism.[7] A strong, non-nucleophilic base is required to fully deprotonate the hydroxyl group of the lactate ester, forming a potent alkoxide nucleophile. Sodium hydride (NaH) is an ideal choice due to its high basicity, which drives the deprotonation to completion. The resulting alkoxide then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide leaving group. An aprotic polar solvent like Tetrahydrofuran (THF) is used to solvate the sodium cation without interfering with the nucleophile.

-

Step 2: Saponification. The ester is hydrolyzed to the target carboxylic acid using a strong base like sodium hydroxide (NaOH) in a water/alcohol mixture. The subsequent acidification with a strong mineral acid (e.g., HCl) protonates the carboxylate salt, causing the final product to precipitate.

Visualization of the Synthesis Workflow

The following diagram outlines the logical flow from starting materials to the final, characterized product.

Caption: Workflow for the synthesis and purification of this compound.

Detailed Experimental Protocols

Protocol: Synthesis of (S)-2-(Benzyloxy)propanoic acid

Materials:

-

Ethyl (S)-lactate

-

Sodium hydride (60% dispersion in mineral oil)

-

Benzyl bromide

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

-

Hydrochloric acid (HCl, 3M)

-

Ethyl acetate, Toluene, Hexanes

-

Magnesium sulfate (anhydrous)

Procedure:

Step 1: Synthesis of Ethyl (S)-2-(benzyloxy)propanoate

-

To a dry three-neck round-bottom flask under an argon atmosphere, add sodium hydride (1.1 eq).

-

Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes carefully each time.

-

Add anhydrous THF to the flask, and cool the resulting suspension to 0 °C in an ice bath.

-

Slowly add a solution of ethyl (S)-lactate (1.0 eq) in anhydrous THF dropwise via an addition funnel. Rationale: This slow addition controls the exothermic reaction and hydrogen gas evolution.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until H₂ evolution ceases, indicating complete alkoxide formation.

-

Cool the reaction back to 0 °C and add benzyl bromide (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight. Monitor progress by Thin Layer Chromatography (TLC).

-

Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester intermediate.

Step 2: Saponification to (S)-2-(Benzyloxy)propanoic acid

-

Dissolve the crude ester from Step 1 in a 1:1 mixture of ethanol and water.

-

Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours. Rationale: Heating accelerates the hydrolysis of the sterically accessible ester.

-

Cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted benzyl bromide or other non-polar impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH ~2 by slowly adding 3M HCl. A white precipitate should form.

-

Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude acid.

-

Purification: Recrystallize the crude solid from a hot toluene/hexanes mixture to yield pure (S)-2-(Benzyloxy)propanoic acid as a white crystalline solid.

Structural Elucidation and Analytical Characterization

Confirming the identity and purity of the synthesized product is a non-negotiable step. A combination of spectroscopic methods provides a self-validating system of analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides a definitive fingerprint. Key expected signals include:

-

A multiplet for the aromatic protons of the benzyl group (~7.2-7.4 ppm).

-

A singlet for the benzylic methylene protons (-O-CH₂ -Ph) (~4.5-4.7 ppm).

-

A quartet for the α-proton (-CH (CH₃)-) (~4.1-4.2 ppm).

-

A doublet for the methyl protons (-CH(CH₃ )-) (~1.4-1.5 ppm).

-

A broad singlet for the carboxylic acid proton (-COOH ), which may appear anywhere from ~10-12 ppm and is D₂O exchangeable.

-

-

¹³C NMR: The carbon spectrum confirms the carbon framework. Expected peaks include those for the carboxylic carbonyl (~175-180 ppm), aromatic carbons (~127-137 ppm), the benzylic methylene carbon (~70-72 ppm), the α-carbon (~75-77 ppm), and the methyl carbon (~18-20 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to verify the presence of key functional groups.[8]

-

A very broad absorption band from ~2500-3300 cm⁻¹ is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.[8]

-

A sharp, strong absorption at ~1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the carboxylic acid.[8]

-

C-O stretching vibrations for the ether linkage will appear in the fingerprint region (~1000-1200 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this compound (180.20 g/mol ), the molecular ion peak [M]+• may be observed at m/z = 180.[1] A prominent peak is often seen at m/z = 91, corresponding to the stable benzyl cation [C₇H₇]⁺, which is a characteristic fragment.[1]

Visualization of Analytical Logic

Caption: Logical flow for the structural validation of this compound.

Applications in Research and Drug Development

The primary value of this compound lies in its utility as a chiral building block.[9][10] The lactic acid core is a common motif in biologically active molecules, and the benzyl group serves as a robust protecting group for the α-hydroxyl that can be removed later in a synthetic sequence via hydrogenolysis.

-

Pharmaceutical Synthesis: It is used as an intermediate in the synthesis of various pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) and specialized antibacterial agents.[11] The defined stereocenter is crucial, as different enantiomers of a drug can have vastly different pharmacological activities.

-

Derivatives of Polylactic Acid (PLA): As a derivative of lactic acid, it is relevant to the field of biodegradable polymers.[12][13] PLA and its copolymers are extensively used in medical devices and advanced drug delivery systems, such as microparticles for sustained release.[14][15] The functionalization of lactic acid monomers allows for the tuning of polymer properties.

-

Agrochemicals: The propanoic acid framework is a component of certain fungicides and herbicides.[16]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for the construction of complex, stereochemically defined molecules. A mastery of its synthesis, grounded in a mechanistic understanding of the Williamson ether synthesis, and a rigorous approach to its analytical characterization are essential skills for scientists in synthetic chemistry. Its continued application in the development of new therapeutics and advanced materials underscores its importance as a high-value chiral intermediate.

References

- ChemShuttle. (S)-2-(benzyloxy)propanoic acid. URL: https://www.chemshuttle.com/product-detail/193112

- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 245987, this compound. Retrieved from URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-(Benzyloxy)propanoic-acid

- Sigma-Aldrich. (R)-(+)-2-(Benzyloxy)propionic acid. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/100836

- BuyersGuideChem. 2-(((Benzyloxy)carbonyl)amino)-2-methylpropanoic acid. URL: https://www.buyersguidechem.com/cas/15030-72-5.html

- ChemicalBook. (S)-2-(Benzyloxy)propanoic acid. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB12363199.htm

- MDPI. (2004). Chiral Building Blocks: Enantioselective Syntheses of Benzyloxymethyl Phenyl Propionic Acids. Molecules. URL: https://www.mdpi.com/1420-3049/9/6/464

- AK Scientific, Inc. (2S)-2-(Benzylamino)propanoic acid Safety Data Sheet. URL: https://www.aksci.com/sds/2237_sds.pdf

- Sigma-Aldrich. (S)-2-(Benzyloxy)propanoic acid. URL: https://www.sigmaaldrich.com/US/en/product/chemscene/cs-0112984

- HETEROCYCLES. (2012). A NEW METHOD FOR PRODUCTION OF CHIRAL 2-ARYLOXYPROPANOIC ACIDS USING EFFECTIVE KINETIC RESOLUTION OF RACEMIC 2-ARYLOXYCARBOXYLIC. URL: https://www.heterocycles.com/newlibrary/downloads/pdfs/24291

- The Royal Society of Chemistry. (2017). Supplementary Information. URL: https://www.rsc.

- PubMed. (2004). Chiral building blocks: enantioselective syntheses of benzyloxymethyl phenyl propionic acids. URL: https://pubmed.ncbi.nlm.nih.gov/15258448/

- Chemsrc. 3-(Benzyloxy)propanoic acid MSDS. URL: https://www.chemsrc.com/en/cas/27912-85-2_830349.html

- BenchChem. (2025). Williamson Ether Synthesis of 2-(Alkoxymethyl)benzoic Acids. URL: https://www.benchchem.com/application-notes/williamson-ether-synthesis-of-2-alkoxymethyl-benzoic-acids

- BenchChem. (2025). Handling 2-Benzyl-3-formylpropanoic Acid. URL: https://www.benchchem.com/safety-operating-guide/handling-2-benzyl-3-formylpropanoic-acid

- Williamson Ether Synthesis Lab Procedure. URL: https://www.mnstate.edu/garrity/Chem345/Handouts/E06_Williamson_Ether_Syn.pdf

- PubChemLite. This compound (C10H12O3). URL: https://pubchemlite.deepchem.io/compound/245987

- Varelis, P., & Johnson, B. L. (1994). Preparation of optically active (s)-2-(benzyloxy)propanal. Australian Journal of Chemistry. URL: https://www.publish.csiro.au/CH/CH9951775

- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. URL: https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/

- Williamson Ether Synthesis Lab Manual. URL: https://www.csun.edu/~hcchm003/321L/Ethers.pdf

- Utah Tech University. Williamson Ether Synthesis. URL: https://chem.utahtech.edu/horrocks/CHEM2315/Handouts-2315/Lab-2315/Williamson_Ether_Synthesis.pdf

- Zhang, W., et al. (2011). Design, synthesis and antimicrobial activity of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives. European Journal of Medicinal Chemistry. URL: https://pubmed.ncbi.nlm.nih.gov/21641699/

- Sigma-Aldrich. (R)-(+)-2-(Benzyloxy)propionic acid product page. URL: https://www.sigmaaldrich.com/JP/en/product/aldrich/100836

- Doc Brown's Chemistry. Infrared spectrum of propanoic acid. URL: https://www.docbrown.info/page06/IRspec/propanoicacid.htm

- Micro Nano Bio Aspects. (2022). Novel applications of polylactic acid in anticancer drug delivery, tissue engineering, and food packaging. URL: https://mnba-journal.com/index.php/home/article/view/118

- Journal of Chemical and Pharmaceutical Research. (2015). Recent applications of polylactic acid in pharmaceutical and medical industries. URL: https://www.jocpr.com/articles/recent-applications-of-polylactic-acid-in-pharmaceutical-and-medical-industries.pdf

- Vlachopoulos, A., et al. (2022). Poly(Lactic Acid)-Based Microparticles for Drug Delivery Applications: An Overview of Recent Advances. Pharmaceutics. URL: https://pubmed.ncbi.nlm.nih.gov/35214091/

- ResearchGate. (2016). Lactic acid applications in pharmaceutical and cosmeceutical industries. URL: https://www.researchgate.net/publication/291333738_Lactic_acid_applications_in_pharmaceutical_and_cosmeceutical_industries

- International Journal of Drug Delivery Technology. (2024). A Comprehensive Review on Applications of Polylactic Acid in Novel Drug Delivery System. URL: https://ijddt.com/index.php/ijddt/article/view/269

- National Institute of Standards and Technology. (2021). Propanoic acid. In NIST Chemistry WebBook. URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C79094&Type=MASS

Sources

- 1. This compound | C10H12O3 | CID 245987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-2-(Benzyloxy)propanoic acid | 33106-32-0 [chemicalbook.com]

- 3. aksci.com [aksci.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 3-(Benzyloxy)propanoic acid | CAS#:27912-85-2 | Chemsrc [chemsrc.com]

- 6. Preparation of optically active (s)-2-(benzyloxy)propanal (1995) | P. Varelis | 10 Citations [scispace.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. mdpi.com [mdpi.com]

- 10. Chiral building blocks: enantioselective syntheses of benzyloxymethyl phenyl propionic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis and antimicrobial activity of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel applications of polylactic acid in anticancer drug delivery, tissue engineering, and food packaging [mnba-journal.com]

- 13. jocpr.com [jocpr.com]

- 14. Poly(Lactic Acid)-Based Microparticles for Drug Delivery Applications: An Overview of Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A Comprehensive Review on Applications of Polylactic Acid in Novel Drug Delivery System – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

O-benzyl-lactic acid synthesis

An In-Depth Technical Guide to the Synthesis of O-Benzyl-Lactic Acid

Abstract

O-benzyl-lactic acid and its esters are valuable chiral building blocks in organic synthesis, particularly in the development of pharmaceuticals and biodegradable polymers like polylactic acid (PLA).[1][2] Their synthesis requires a strategic approach to selectively protect the hydroxyl group of lactic acid while managing its carboxylic acid functionality. This guide provides a comprehensive technical overview of the predominant synthetic route, the Williamson ether synthesis, tailored for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings, provide a field-proven experimental protocol, detail characterization methods, and discuss critical aspects of process optimization.

Introduction: The Significance of O-Benzyl-Lactic Acid

Lactic acid is a naturally occurring alpha-hydroxy acid that serves as a fundamental chiral precursor in numerous applications.[3] Its polymer, polylactic acid (PLA), is a leading biodegradable and biocompatible polyester used extensively in medical devices, drug delivery systems, and sustainable packaging.[1][2][4] The functionalization of lactic acid's hydroxyl group opens avenues for creating advanced derivatives with tailored properties.

O-benzyl-lactic acid, where the hydroxyl group is protected by a benzyl ether, is a key intermediate. The benzyl group is a robust protecting group, stable to a wide range of reaction conditions, yet readily removable by catalytic hydrogenolysis. This makes O-benzyl-lactic acid an ideal precursor for complex multi-step syntheses in pharmaceutical development and a valuable monomer for specialized polymers.[5]

Strategic Approaches to Synthesis

The formation of the ether linkage in O-benzyl-lactic acid is the central challenge. While several methods for ether synthesis exist, the most reliable and widely adopted strategy for this transformation is the Williamson ether synthesis.[6]

The Williamson Ether Synthesis: A Preferred Route

Developed by Alexander Williamson in 1850, this reaction forms an ether from an organohalide and an alkoxide.[6] It proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6][7] The key steps involve:

-

Deprotonation: A base is used to deprotonate an alcohol, forming a highly nucleophilic alkoxide ion.

-

Nucleophilic Attack: The alkoxide attacks a primary alkyl halide (or other substrate with a good leaving group), displacing the halide and forming the ether linkage.[6][8]

This method is exceptionally well-suited for preparing O-benzyl-lactic acid for several reasons:

-

Reactivity: Benzyl halides are excellent substrates for SN2 reactions due to the stability of the transition state and the primary nature of the carbon being attacked.

-